2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-3-27-16-7-5-15(6-8-16)25-11-10-22-21(25)28-13-19(26)24-20-23-17-9-4-14(2)12-18(17)29-20/h4-12H,3,13H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYGJZELZXUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring an imidazole ring, thioether linkage, and a benzo[d]thiazole moiety, suggests diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol. The presence of the imidazole and thiazole rings contributes to its potential interactions with various biological targets.
| Feature | Description |
|---|---|
| Imidazole Ring | Confers potential anti-inflammatory properties |
| Thioether Group | Enhances selectivity for biological targets |
| Benzo[d]thiazole Moiety | May contribute to antimicrobial and anticancer activities |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may act as selective inhibitors of the NLRP3 inflammasome, making them candidates for treating inflammatory diseases such as rheumatoid arthritis. The modulation of this pathway could lead to reduced inflammation and improved therapeutic outcomes.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related thiazole derivatives have shown effectiveness against various pathogens, indicating that the thiazole component may enhance antibacterial properties . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have demonstrated significant activity against several tumor types, with IC50 values indicating potent growth inhibition . The interaction of the imidazole ring with metal ions in enzyme active sites may play a crucial role in its anticancer efficacy.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its functional groups, potentially leading to modulation of their activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of thio-N-(substituted thiazol/imidazol) acetamides for their biological activities. For example:
- BACE-1 Inhibition : A series of derivatives were developed as β-secretase inhibitors with promising results in vitro, demonstrating significant binding affinity and low cytotoxicity .
- Antimicrobial Evaluation : In vitro tests revealed that certain thiazole-bearing compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria, suggesting strong antimicrobial potential .
- Cytotoxicity Studies : Various thiazole derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide . These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents in clinical settings .
Anticancer Properties
The compound's structure allows it to interact with cellular targets involved in cancer progression. Research indicates that imidazole derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines. This effect is believed to be due to the compound's ability to interfere with specific signaling pathways and enzyme activities essential for tumor growth .
Enzyme Inhibition
The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This property can be exploited in developing enzyme inhibitors for therapeutic purposes, particularly in diseases where enzyme dysregulation plays a critical role .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of various thiazole and imidazole derivatives found that compounds with similar structures to This compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study utilized the turbidimetric method for assessment, demonstrating significant inhibition zones compared to control substances .
Case Study 2: Anticancer Activity
In vitro studies on imidazole derivatives indicated that compounds structurally related to This compound showed potent anticancer effects against MCF7 breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent .
Summary of Biological Activities
Preparation Methods
Synthetic Strategy Overview
The target compound requires three modular components:
- 6-Methylbenzo[d]thiazol-2-amine (Component A)
- 1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol (Component B)
- Chloroacetyl spacer for thioether linkage
Synthesis proceeds via sequential preparation of Components A and B, followed by coupling through a chloroacetyl intermediate.
Preparation of 6-Methylbenzo[d]thiazol-2-Amine
Cyclization of 2-Amino-4-Methylthiophenol
The benzo[d]thiazole core forms via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours.
Table 1: Reaction Optimization for Component A
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Temperature (°C) | 60 | 82 |
| Catalyst | None | 82 |
| Reaction Time (h) | 6 | 82 |
Characterization:
Synthesis of 1-(4-Ethoxyphenyl)-1H-Imidazole-2-Thiol
Condensation of 4-Ethoxyphenyl Isothiocyanate
Component B forms via a modified Markwald synthesis:
- Step 1 : 4-Ethoxyaniline reacts with thiophosgene (CSCl$$ _2 $$) to generate 4-ethoxyphenyl isothiocyanate.
- Step 2 : Condensation with 2-bromoacetophenone in ethanol under reflux (12 h) yields the imidazole-thiol.
Table 2: Critical Parameters for Imidazole Formation
| Variable | Impact on Yield (%) |
|---|---|
| Reflux Time (h) | <8: 45%; >12: 71% |
| Solvent Polarity | Ethanol > DMF > THF |
| Temperature (°C) | 80 ± 2 |
Characterization:
Thioacetamide Coupling Reaction
Nucleophilic Substitution Protocol
The final step involves reacting Component B with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in acetone using K$$ _2 $$CO$$ _3 $$ as base:
$$
\text{Component B} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{K2CO_3, \text{acetone}} \text{Target Compound}
$$
Table 3: Coupling Reaction Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | K$$ _2 $$CO$$ _3 $$ vs. Et$$ _3 $$N | 78 vs. 62 |
| Solvent | Acetone vs. DCM | 78 vs. 54 |
| Temperature (°C) | 0–5 (ice bath) | 78 |
Characterization of Final Product:
Analytical and Purification Techniques
Chromatographic Methods
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
- Issue : Poor solubility of intermediates in polar solvents.
- Solution : Use DMF/THF mixtures (1:4) for recrystallization.
Q & A
Basic: What are the key synthetic strategies for preparing 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Imidazole Core Formation : React 4-ethoxyaniline with α-haloketones or aldehydes under cyclocondensation conditions (e.g., using ammonium acetate in acetic acid) to form the imidazole ring .
Thioether Linkage : Introduce the thiol group via nucleophilic substitution. For example, react the imidazole intermediate with thiourea or Lawesson’s reagent, followed by coupling with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in the presence of K₂CO₃ in DMF at 60–80°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures using NMR and HRMS .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
SAR analysis focuses on:
- Imidazole Substituents : The 4-ethoxyphenyl group enhances lipophilicity and π-π stacking with target proteins. Replacements with electron-withdrawing groups (e.g., nitro) may alter binding kinetics .
- Thiazole Modifications : The 6-methyl group on the benzothiazole ring improves metabolic stability. Comparative studies with halogenated analogs (e.g., 6-chloro) show reduced IC₅₀ values in kinase inhibition assays .
- Thioether Linker : Replacing sulfur with oxygen decreases stability in plasma, as observed in analogs .
Experimental Design : - Synthesize derivatives with systematic substitutions.
- Test in vitro against target enzymes (e.g., COX-1/2, kinases) using fluorescence polarization assays.
- Validate SAR trends via molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and benzothiazole rings. Key signals include:
- Imidazole C2-H proton at δ 7.8–8.2 ppm (singlet).
- Benzothiazole methyl group at δ 2.4–2.6 ppm (singlet) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 452.12).
- FT-IR : Identify thioether (C-S stretch at 600–700 cm⁻¹) and amide (N-H bend at 1540 cm⁻¹) bonds .
- X-ray Crystallography : Resolve stereochemical ambiguities in single crystals grown from DMSO/ethanol .
Advanced: How to resolve contradictory data on biological activity across structurally similar analogs?
Methodological Answer:
Contradictions often arise from:
- Substituent Positioning : For example, 4-ethoxy vs. 3-nitro groups on the phenyl ring may reverse selectivity for kinase targets due to steric hindrance .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) impact IC₅₀ values.
Resolution Strategies :
Standardize Assays : Use identical cell lines, buffer conditions, and enzyme batches.
Computational Modeling : Perform molecular dynamics simulations to identify conformational changes affecting binding .
Meta-Analysis : Compare data across published analogs (e.g., IC₅₀ ranges in COX inhibition: 1.61–1000 µg/mL ).
Advanced: What methodologies are used to study its pharmacokinetic properties in preclinical models?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The 6-methylbenzothiazole moiety reduces CYP3A4-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding observed for analogs with lipophilic substituents .
- Bioavailability : Conduct oral gavage studies in rodents. Co-administration with PEG-400 enhances solubility and absorption .
Basic: How to troubleshoot low yields in the thioether coupling step?
Methodological Answer:
Low yields (<40%) may result from:
- Side Reactions : Competing oxidation of the thiol intermediate. Use inert atmosphere (N₂/Ar) and fresh DMF.
- Poor Leaving Groups : Replace chloride with bromide in the acetamide precursor (e.g., 2-bromo-N-(6-methylbenzothiazol-2-yl)acetamide) .
- Catalyst Optimization : Add catalytic KI (10 mol%) to accelerate SN2 displacement .
Advanced: How does the compound interact with DNA or RNA targets?
Methodological Answer:
- Groove Binding : Fluorescence quenching assays with ethidium bromide-DNA complexes suggest minor groove binding, attributed to the planar benzothiazole ring .
- Thermal Denaturation : Monitor UV-Vis hyperchromicity at 260 nm. ΔTₘ values of 5–8°C indicate moderate intercalation .
- RNA Targeting : Use electrophoretic mobility shift assays (EMSAs) to study interactions with ribozymes or mRNA .
Advanced: What computational tools predict off-target effects or toxicity?
Methodological Answer:
- Docking Screens : Use SwissDock or Schrödinger’s Glide to screen against the human proteome. Prioritize kinases and GPCRs due to conserved ATP-binding pockets .
- Toxicity Prediction : Apply QSAR models in admetSAR to estimate hepatotoxicity (e.g., benzothiazoles often flag for CYP inhibition) .
- PAINS Filters : Rule out pan-assay interference using ZINC20 or RDKit substructure filters .
Basic: How to validate purity and identity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological testing .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% acceptable) .
- Melting Point : Sharp MP (e.g., 180–182°C) confirms crystallinity and absence of polymorphs .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated side chains on the acetamide group .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) for sustained release .
- Co-Solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
